molecular formula C14H22N8O3 B5891755 4-[4,5-Bis(morpholin-4-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine

4-[4,5-Bis(morpholin-4-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B5891755
M. Wt: 350.38 g/mol
InChI Key: CCFQJKKKNXUNGY-UHFFFAOYSA-N
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Description

4-[4,5-Bis(morpholin-4-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a unique combination of triazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,5-Bis(morpholin-4-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a click reaction involving azides and alkynes, while the oxadiazole ring can be synthesized via cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[4,5-Bis(morpholin-4-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-[4,5-Bis(morpholin-4-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole and oxadiazole rings play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4,5-Bis(morpholin-4-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine is unique due to its combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in both coordination chemistry and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4,5-bis(morpholin-4-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N8O3/c15-13-14(18-25-17-13)22-12(10-21-3-7-24-8-4-21)11(16-19-22)9-20-1-5-23-6-2-20/h1-10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFQJKKKNXUNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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